tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a pyrazin-2-yloxy moiety, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with pyrazin-2-ol under appropriate conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazin-2-yloxy moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with its targets .
Comparison with Similar Compounds
tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the substituent groups, leading to different chemical and biological properties.
tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: This compound has a pyrimidin-2-yloxy group instead of a pyrazin-2-yloxy group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-pyrazin-2-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(10-17)19-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3 |
InChI Key |
QZKMRQRVSATFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2 |
Origin of Product |
United States |
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